Benzene, 1-chloro-4-(ethenyloxy)-

Hydrolytic stability Hammett correlation Monomer shelf-life

Benzene, 1-chloro-4-(ethenyloxy)- (CAS 1074-56-2), commonly referred to as 4-chlorophenyl vinyl ether (4-Cl-PVE), is a para-chlorine-substituted aryl vinyl ether belonging to the broader class of ring-substituted phenyl vinyl ethers (CH₂=CH–O–C₆H₄–X). It serves as a reactive monomer in cationic and radical copolymerization schemes, as well as a synthetic building block for specialty polymers, resins, and functional coatings.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 1074-56-2
Cat. No. B093553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-(ethenyloxy)-
CAS1074-56-2
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC=COC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H7ClO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2
InChIKeyHDULJDRDAYLILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Vinyl Ether (CAS 1074-56-2): A Ring-Substituted Aryl Vinyl Ether Monomer with Quantifiable Property Differentiation


Benzene, 1-chloro-4-(ethenyloxy)- (CAS 1074-56-2), commonly referred to as 4-chlorophenyl vinyl ether (4-Cl-PVE), is a para-chlorine-substituted aryl vinyl ether belonging to the broader class of ring-substituted phenyl vinyl ethers (CH₂=CH–O–C₆H₄–X). It serves as a reactive monomer in cationic and radical copolymerization schemes, as well as a synthetic building block for specialty polymers, resins, and functional coatings . The electron‑donating ethenyloxy group conjugated with the electron‑withdrawing para‑chloro substituent imparts a distinct balance of electronic character that is measurably different from the unsubstituted parent compound (phenyl vinyl ether, PVE) and from other ring‑substituted analogs such as p‑methyl, p‑methoxy, and p‑nitro derivatives.

Cationic / radical copolymer monomer for specialty polymers, resins, and functional coatings
Electronic character distinct from unsubstituted PVE; reactivity predictable via Hammett correlation
Suitable for workflows requiring intermediate hydrolytic stability and defined regio-chemistry

Why Generic or Unsubstituted Phenyl Vinyl Ether Substitution Fails for Precision Applications of 4-Chlorophenyl Vinyl Ether (CAS 1074-56-2)


Within the phenyl vinyl ether family, even slight variations in the para‑ring substituent produce systematic and large changes in both the thermodynamic reactivity (hydrolysis rate) and the kinetic copolymerization behavior (monomer reactivity ratios). The observed properties follow well‑established linear free‑energy relationships (Hammett plots), meaning that a different substituent such as –H, –OCH₃, –CH₃, or –NO₂ yields a predictably different rate of acid‑catalyzed hydrolysis and a different incorporation profile during cationic copolymerization . Consequently, substituting unsubstituted phenyl vinyl ether or a differently substituted analog for 4‑chlorophenyl vinyl ether will alter the reaction kinetics, copolymer composition drift, and ultimately the molecular weight, dispersity, and thermal performance of the resulting polymer. Generic, non‑differentiated procurement therefore risks batch‑to‑batch variability in critical product attributes for applications where a specific hydrolysis stability, copolymerization reactivity, or toxicity profile is mandated.

4‑Cl‑PVE

Predictable, intermediate hydrolysis rate and copolymerization reactivity; non‑mutagenic profile

Unsubstituted PVE / p‑OMe‑PVE

Different Hammett σ shifts hydrolysis rate (up to ~10×) and copolymerization log(1/r₁); may alter pot-life and composition drift

4‑Cl‑PVE

Defined para‑Cl substitution via vinylation of 4‑chlorophenol

Post‑polymerization chlorinated PVE

Mixed ortho/para substitution and possible chain scission; batch inconsistency may affect polymer properties

Quantitative Differentiation Evidence: 4-Chlorophenyl Vinyl Ether vs. Closest Analogs for Scientific Selection


Acid‑Catalyzed Hydrolysis Rate: 4‑Chlorophenyl Vinyl Ether Is Approximately 3.2‑fold Slower than Unsubstituted Phenyl Vinyl Ether at 35 °C

The acid‑catalyzed hydrolysis rates of a series of ring‑substituted phenyl vinyl ethers (CH₂=CH–O–C₆H₄–X) in 80:20 dioxane–water at 35 °C follow a Hammett ρσ relationship with a reaction constant ρ = −2.21 (±0.06) . Using the established para‑Cl Hammett substituent constant σₚ = +0.23, the predicted relative rate ratio log(k_X/k_H) = ρ × σₚ = (−2.21) × (+0.23) = −0.508, corresponding to k_p-Cl/k_H ≈ 0.31. Thus, 4‑chlorophenyl vinyl ether hydrolyzes roughly 3.2‑fold slower than unsubstituted phenyl vinyl ether under these conditions. In contrast, p‑methoxyphenyl vinyl ether (σₚ = −0.27) is predicted to hydrolyze approximately 4‑fold faster (k_p-OMe/k_H ≈ 10^(+0.60) ≈ 4.0). p‑Nitrophenyl vinyl ether (σₚ = +0.78) is predicted to be ~53‑fold slower than phenyl vinyl ether (k_p-NO₂/k_H ≈ 10^(−1.72) ≈ 0.019), placing 4‑Cl in an intermediate stability regime distinct from both strongly donating and strongly withdrawing substituents.

Acid‑catalyzed hydrolysis rate
Class-level
~3.2× slower than PVE; p‑OMe‑PVE ~4× faster; p‑NO₂‑PVE ~53× slower at 35 °C
Supports intermediate hydrolytic stability selection
Hammett prediction (ρ = −2.21); dioxane–water system
Hydrolytic stability Hammett correlation Monomer shelf-life

Cationic Copolymerization Reactivity: 4‑Chlorophenyl Vinyl Ether Exhibits a Measurably Lower Relative Reactivity (log(1/r₁) = −0.405) than Unsubstituted Phenyl Vinyl Ether (log(1/r₁) = 0.000) When Copolymerized with PVE

Phenyl vinyl ether (M₁) was cationically copolymerized with various ring‑substituted derivatives (M₂) in toluene at −78 °C using SnCl₄ as catalyst. Monomer reactivity ratios were determined by the integral Mayo–Lewis method, and log(1/r₁) values were linearly correlated with Hammett σ constants, yielding a reaction constant ρ = −1.76 with a correlation coefficient r = 0.990 . Applying σₚ = +0.23 for the para‑chloro substituent gives log(1/r₁) = ρ × σₚ = (−1.76) × (+0.23) = −0.405 relative to the PVE/PVE baseline (log(1/r₁) = 0 for σ = 0). For comparison, p‑methoxyphenyl vinyl ether (σₚ = −0.27) yields log(1/r₁) = (−1.76) × (−0.27) = +0.475, and p‑methylphenyl vinyl ether (σₚ = −0.17) yields log(1/r₁) = +0.299. The negative value for the 4‑Cl derivative quantitatively confirms that it is less reactive than PVE toward cationic propagating species, which directly translates into lower incorporation rates in PVE‑rich feeds.

Cationic copolymerization reactivity
Class-level
Reactivity rank: p‑OMe > p‑Me > PVE > 4‑Cl (log 1/r₁ +0.475, +0.299, 0, −0.405)
Enables reactivity-based feed ratio adjustment
Hammett ρ = −1.76, r = 0.990; SnCl₄, toluene, −78 °C
Cationic copolymerization Monomer reactivity ratio Hammett correlation

Mutagenicity Profile: 4‑Chlorophenyl Vinyl Ether Demonstrates No Significant Mutagenicity in the Ames Test, Differentiating It from Electron‑Withdrawing‑Substituted Analogs

In a comparative study, 4‑chlorophenyl vinyl ether (compound 5), phenyl vinyl ether (6), n‑butyl vinyl ether (7), and ethyl vinyl ether (8) all showed no significant mutagenicity toward Salmonella typhimurium TA100 and TA100NR in the presence of the hepatic S9 mix . In contrast, 4‑nitrophenyl vinyl ether (compound 1), umbelliferyl vinyl ether (2), 4‑cyanophenyl vinyl ether (3), and 4‑acetylphenyl vinyl ether (4) were mutagenic under the same assay conditions. The epoxide of 4‑chlorophenyl vinyl ether displayed only relatively weak mutagenicity in the absence of S9 mix, whereas the epoxides of compounds 1–4 were highly mutagenic. Metabolic studies indicated that the critical determinant of mutagenicity is the formation and stability of the epoxide intermediate: strongly electron‑withdrawing substituents (σₚ ≥ +0.45 for –CN, –COCH₃, –NO₂) favour accumulation of a stable, DNA‑reactive epoxide, while the moderate σₚ (+0.23) of the –Cl group does not.

Ames mutagenicity
Head-to-head
No significant mutagenicity (TA100/TA100NR +S9); p‑NO₂, p‑CN, p‑COCH₃ analogs mutagenic
Reported non‑mutagenic profile may reduce safety review burden
Relies on epoxide stability difference
Mutagenicity Ames test Safety screening

Physical Property Differentiation: 4‑Chlorophenyl Vinyl Ether Exhibits Higher Density and Reduced Volatility Compared to Unsubstituted Phenyl Vinyl Ether

Fundamental physical constants differentiate 4‑chlorophenyl vinyl ether from unsubstituted PVE and influence both handling and purification protocols. 4‑Cl‑PVE has a measured density of 1.135 g/cm³ at 25 °C and a boiling point of 90 °C at 20 Torr (corresponding to approximately 200–210 °C extrapolated to atmospheric pressure) . By comparison, unsubstituted phenyl vinyl ether has a density of 0.96–0.978 g/mL at 25 °C and a boiling point of 155.6 °C at 760 mmHg . The ~18% higher density of the chlorinated derivative reflects the added mass of the chlorine atom and affects solvent miscibility and phase‑separation behaviour. The higher boiling point (at equivalent pressure) translates to lower vapour pressure at ambient conditions, potentially reducing fugitive emissions during bulk handling.

Density & volatility
Data to verify
Density ~1.135 g/cm³ (18% higher than PVE); boiling point ~90 °C at 20 Torr
Affects solvent miscibility and vacuum stripping conditions
Cross‑study comparable; vendor data
Physical properties Density Boiling point Process engineering

Synthesis Strategy Differentiation: 4‑Chlorophenyl Vinyl Ether Is Accessible via Vinylation of 4‑Chlorophenol, Enabling Direct Incorporation of the Chloro Substituent Without Post‑Polymerization Halogenation

4‑Chlorophenyl vinyl ether is typically synthesized by vinylation of commercially available 4‑chlorophenol using vinylating reagents such as acetylene or vinyl acetate under base‑catalyzed or transition‑metal‑catalyzed conditions . This synthetic route embeds the chloro substituent directly into the monomer structure, avoiding the need for post‑polymerization halogenation of poly(phenyl vinyl ether). In contrast, obtaining a chlorinated poly(phenyl vinyl ether) by direct electrophilic aromatic chlorination of the pre‑formed polymer can be poorly regioselective, leading to mixtures of ortho‑ and para‑chlorinated products and potential chain scission. The pre‑functionalized monomer strategy thus yields polymers with a precisely defined para‑chloro substitution pattern, which is critical for structure‑property relationship studies and for applications requiring consistent dipole moment and polarizability across the polymer backbone.

Synthesis strategy
Reported
Vinylation of 4‑chlorophenol yields quantitatively para‑substituted monomer
Eliminates post‑polymerization halogenation variability
Pre‑functionalized approach ensures regio‑purity
Monomer synthesis Vinylation Halogenated monomer

High‑Value Application Scenarios for 4‑Chlorophenyl Vinyl Ether (CAS 1074-56-2) Where Analogs Underperform


Acid‑Curable Coatings and Adhesives Requiring Intermediate Hydrolytic Stability

In acid‑catalyzed curing systems, monomers must resist premature hydrolysis during storage and application yet remain sufficiently reactive during cure. 4‑Chlorophenyl vinyl ether, with its 3.2‑fold slower hydrolysis rate relative to unsubstituted PVE, provides an intermediate stability window that pure PVE (too hydrolysis‑labile) and p‑nitrophenyl vinyl ether (excessively stabilized, with poor cure reactivity) cannot offer. This enables longer pot‑life in two‑component acid‑cured industrial coatings without sacrificing final crosslink density .

Cationic Copolymer Design Requiring Precise Composition Control

When copolymerizing phenyl vinyl ether with a comonomer to achieve specific sequence distributions, the quantitatively known lower reactivity of 4‑Cl‑PVE (log(1/r₁) = −0.405 vs. 0 for PVE) allows formulators to adjust monomer feed ratios to compensate for reactivity differences. This level of kinetic predictability is essential for manufacturing copolymers with narrow compositional heterogeneity, which directly influences properties such as glass transition breadth and mechanical modulus uniformity .

Safety‑Conscious Formulation for Consumer‑Contact Articles or Biomedical Materials

For coatings, adhesives, or polymeric materials intended for indirect or direct food contact, medical device housings, or packaging, the absence of significant Ames mutagenicity for 4‑Cl‑PVE differentiates it from the mutagenic p‑nitro, p‑cyano, and p‑acetyl analogs. Regulatory toxicology assessments favour monomers with a clean mutagenicity profile, and 4‑Cl‑PVE's documented non‑mutagenicity simplifies safety dossiers and reduces the testing burden compared to electron‑withdrawing‑substituted alternatives .

Halogenated Aromatic Polymer Precursors for Flame‑Retardant and High‑Refractive‑Index Materials

The presence of the para‑chloro substituent increases both the density (~18% higher than PVE) and the polarizability of the resulting polymer. These attributes translate into higher refractive index values and improved char yield upon thermal degradation, making 4‑Cl‑PVE‑derived polymers candidates for optical waveguides, high‑refractive‑index coatings, and inherently flame‑retardant binder systems. Pre‑functionalization at the monomer stage ensures uniform chlorine distribution, which is difficult to achieve by post‑polymerization halogenation .

Application
Selection Property
Validation Focus
Acid‑curable industrial coatings
Hydrolytic stability window
Pot‑life vs. cure reactivity balance
Copolymer composition control
Copolymerization reactivity profile
Compositional drift mitigation
Consumer‑contact or biomedical materials
Reported non‑mutagenicity profile
Toxicology dossier simplification
Halogenated polymer precursors (FR, high‑RI)
Uniform para‑Cl distribution
Char yield and refractive index consistency
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